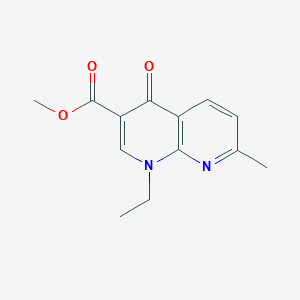
1-エチル-7-メチル-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボン酸メチル
説明
Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes
科学的研究の応用
環境に優しい合成
この化合物は、新規ハイブリッドファーマコフォアの環境に優しい合成に使用されてきました . これらのファーマコフォアは、ナリジキ酸と1,3-ジフェニルプロプ-2-エン-1-オンの相乗効果に由来しています .
抗酸化力
合成されたハイブリッド化合物には、「1-エチル-7-メチル-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボン酸メチル」が含まれており、有意な抗酸化力が見られました . これらの化合物のいくつかは、アスコルビン酸相当の顕著な鉄還元抗酸化力(FRAP)と金属キレート能力を示しています .
ハイブリッド分子合成
この化合物は、多機能有機化合物のハイブリッド分子の合成に使用されています . このアプローチは、単一の薬剤だけでは作用できない疾患の治療に対処するのに役立ちます .
抗菌剤
この化合物は、フルオロキノロン系マルチターゲットハイブリッドファーマコフォアの抗菌剤としての合成に使用されてきました .
細胞毒性と線維芽細胞活性
この化合物を含む一連の新規なカルコン-クマリンハイブリッドファーマコフォアは、著しい細胞毒性と線維芽細胞活性を示しました .
抗寄生虫活性
キノリンのハロゲン誘導体は、抗寄生虫化合物として広く使用されており、その誘導体化により抗アメーバ活性を強化することが検討されました . イミダゾールとキノリン部分の相乗効果によって合成された化合物は、その前駆体分子よりも著しい抗寄生虫活性を有していました .
生物活性
Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
The compound belongs to the naphthyridine class, which is known for its broad spectrum of biological activities. The molecular formula is with a molecular weight of approximately 250.26 g/mol. Its structural characteristics contribute to its reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.26 g/mol |
| IUPAC Name | Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
Antimicrobial Properties
Research indicates that naphthyridine derivatives exhibit antibacterial activity by targeting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This mechanism prevents bacterial growth and replication, making it a potential candidate for developing new antibiotics .
In a study conducted on various naphthyridine derivatives, including methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, it was found to have significant activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Several studies have demonstrated that naphthyridine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of cell cycle progression . For instance, methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate showed promising results in reducing cell viability in human cancer cell lines.
The primary mechanism of action involves the inhibition of bacterial DNA gyrase. By interfering with this enzyme's function, the compound disrupts the replication process in bacteria. Additionally, the anticancer effects may be attributed to the induction of oxidative stress and subsequent apoptosis in tumor cells .
Synthesis Methods
The synthesis of methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. A common method includes:
- Formation of Naphthyridine Core : Utilizing starting materials such as ethyl acetoacetate and appropriate amines.
- Carboxylation : Introducing a carboxyl group at the 3-position through reaction with carbon dioxide or related reagents.
- Methylation : Finally, methylation is performed to obtain the desired product.
This synthetic route can be optimized using microwave-assisted techniques to enhance yield and reduce reaction times .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various naphthyridine derivatives against common pathogens. Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Anticancer Activity Assessment
In vitro studies on human breast cancer cell lines demonstrated that treatment with methyl 1-ethyl-7-methyl-4-oxo-naphthyridine resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .
特性
IUPAC Name |
methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-4-15-7-10(13(17)18-3)11(16)9-6-5-8(2)14-12(9)15/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXZNPSPJMKMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331311 | |
| Record name | methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
63475-29-6 | |
| Record name | methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















